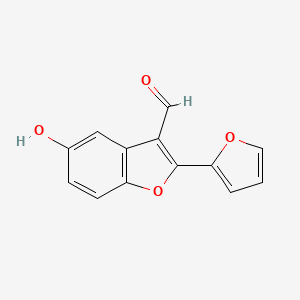![molecular formula C7H7Cl2N3 B1387883 2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine CAS No. 1000578-08-4](/img/structure/B1387883.png)
2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
Descripción general
Descripción
2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine is a heterocyclic organic compound that can be used as an organic intermediate .
Synthesis Analysis
This compound can be synthesized from 1-benzyl-3-oxopiperidine-4-carboxylic acid hydrochloride and urea through a two-step reaction .Molecular Structure Analysis
The molecular formula of 2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine is C14H13Cl2N3 . For more detailed structural information, you may refer to the resources provided .Chemical Reactions Analysis
The compound can participate in various chemical reactions. For instance, it can be used to prepare compound 4-(3-(2-(2-aminopyrimidin-5-yl)-4-morpholinyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-7-ylcarbonyl)-4-fluorobenzyl)phthalazin-1(2H)-one .Physical And Chemical Properties Analysis
The boiling point of 2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine is predicted to be 423.9±45.0 °C, and its density is 1.362 . It should be stored under an inert gas (nitrogen or Argon) at 2-8°C .Aplicaciones Científicas De Investigación
Synthesis and Antifolate Activity
2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivatives have been studied for their synthesis and antifolate activity. An example is the investigation of 2,4-diamino analogues of this compound for their ability to inhibit dihydrofolate reductase from various sources, demonstrating potential selectivity and potency against certain enzymes (Rosowsky, Mota, & Queener, 1995).
Chemical Synthesis and Methodologies
The chemical properties and synthesis methods of pyrido[4,3-d]pyrimidines, including 2,4-Dichloro derivatives, have been reviewed. This includes an overview of the diverse methodologies reported for the chemistry of these compounds, highlighting their structural features and synthetic routes (Elattar & Mert, 2016).
Synthesis of Derivatives and Applications
Research has focused on the synthesis of various derivatives of 2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine for potential applications. These derivatives include compounds with antimicrobial and antitumor activities, highlighting their potential in medicinal chemistry (Grivsky, Lee, Sigel, Duch, & Nichol, 1980).
Biological Applications
The biological applications of 2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivatives have been explored, particularly in areas like antimycobacterial activity. This includes the study of compounds containing the pyrido[3,4-d]pyrimidine moiety for their antimicrobial effects against specific pathogens (Elumalai, Ali, Elumalai, Eluri, & Srinivasan, 2013).
Supramolecular Chemistry
Research has also been conducted on the use of 2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivatives in supramolecular chemistry, exploring their potential in forming hydrogen-bonded supramolecular assemblies (Fonari, Simonov, Chumakov, Bocelli, Ganin, & Yavolovskii, 2004).
Safety And Hazards
Propiedades
IUPAC Name |
2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2N3/c8-6-4-1-2-10-3-5(4)11-7(9)12-6/h10H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPSIICUFLIHDCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C(=NC(=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




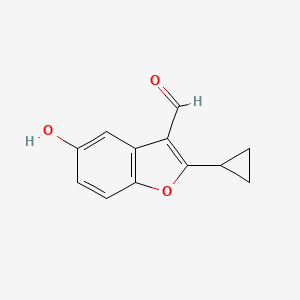

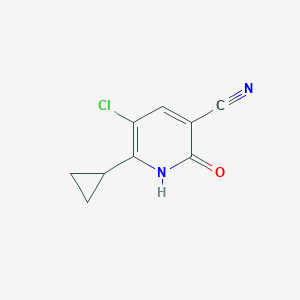
![Ethyl 8-iodo-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1387807.png)
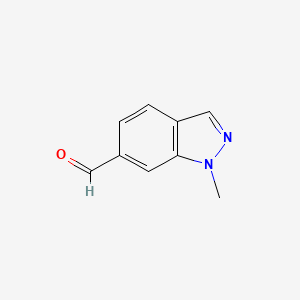
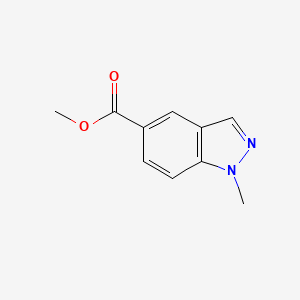
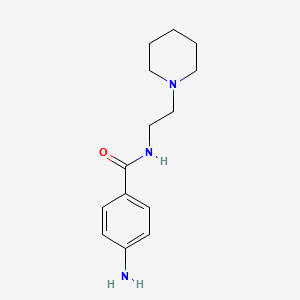
![[5-(Trifluoromethyl)-1-benzothiophen-2-yl]methanol](/img/structure/B1387814.png)
![1-methyl-6-(2-pyridinyl)-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1387816.png)

![{2-[2-(8-Methoxyquinolin-2-yl)ethyl]phenyl}amine](/img/structure/B1387819.png)
![N-[2-(3-aminophenoxy)ethyl]acetamide](/img/structure/B1387821.png)
